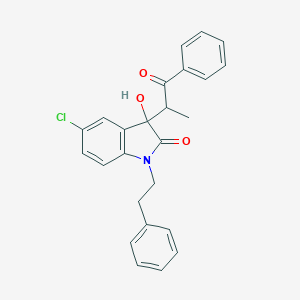![molecular formula C17H18ClFN2O3S B272206 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, commonly known as TAK-063, is a novel drug candidate that has been developed for the treatment of schizophrenia. It is a selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme, which has been implicated in the regulation of dopaminergic and glutamatergic neurotransmission in the brain. TAK-063 is currently undergoing clinical trials to evaluate its safety and efficacy as a potential treatment for schizophrenia.
Mécanisme D'action
The mechanism of action of TAK-063 is based on its selective inhibition of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether. This enzyme is involved in the regulation of cAMP and cGMP levels in the brain, which play important roles in the modulation of neurotransmitter release and synaptic plasticity. By inhibiting this compound, TAK-063 increases the levels of cAMP and cGMP, which in turn modulate the activity of dopaminergic and glutamatergic neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-063 are mediated by its action on this compound and the resulting modulation of cAMP and cGMP levels in the brain. Studies have shown that TAK-063 can increase the release of dopamine and glutamate in the striatum, which are key neurotransmitters involved in the regulation of motor function and cognition. TAK-063 has also been shown to improve cognitive function in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-063 has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, which makes it a valuable tool for studying the role of this enzyme in the brain. TAK-063 also has good pharmacokinetic properties, which allows it to be administered orally and reach the brain in sufficient concentrations. However, TAK-063 has some limitations for use in laboratory experiments, including its high cost and the need for specialized expertise in synthetic organic chemistry to produce it.
Orientations Futures
There are several future directions for research on TAK-063. One area of interest is the potential use of TAK-063 as a treatment for schizophrenia. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-063 in patients with schizophrenia. Another area of interest is the role of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether in other neurological and psychiatric disorders, such as Parkinson's disease and Huntington's disease. TAK-063 may have potential therapeutic benefits in these disorders as well. Finally, further research is needed to fully understand the mechanism of action of TAK-063 and its effects on the brain.
Méthodes De Synthèse
The synthesis of TAK-063 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of a key intermediate compound, which is then subjected to various reactions to produce the final product. The synthesis of TAK-063 is a complex process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
TAK-063 has been the subject of extensive scientific research aimed at understanding its mechanism of action and potential therapeutic benefits. Studies have shown that TAK-063 has a selective and potent inhibitory effect on 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, which is expressed in high levels in the striatum and other regions of the brain. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain.
Propriétés
Formule moléculaire |
C17H18ClFN2O3S |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-24-16-12-14(19)5-6-17(16)25(22,23)21-9-7-20(8-10-21)15-4-2-3-13(18)11-15/h2-6,11-12H,7-10H2,1H3 |
Clé InChI |
JIFUXWHLHBMBTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272134.png)
![5-chloro-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272135.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272138.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272140.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272142.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)